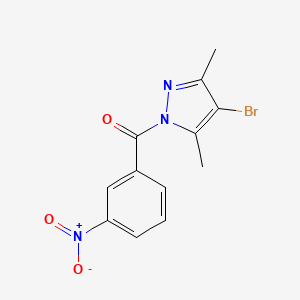

![molecular formula C18H17F3N2O3 B5516598 N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide belongs to a class of compounds that have been studied for their antioxidant, anticancer activities, and potential as antibacterial and antifungal agents. Research has focused on understanding its synthesis, structure, and the interactions that confer its properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic phenylamino propanehydrazide derivatives, further modified to introduce various functional groups, confirming the structure via spectroscopic methods such as IR, NMR, and mass spectrometry. For example, compounds bearing similarities in structure and synthesis pathways have shown to possess significant antioxidant and anticancer activities (Tumosienė et al., 2020).

Molecular Structure Analysis

Molecular structure confirmation of related compounds utilizes a combination of spectroscopic techniques. X-ray crystallography, IR, NMR, and mass spectrometry provide detailed insights into the molecular geometry, confirming the expected structural features and shedding light on the electronic environment of the molecule, which is crucial for its biological activities (Bai et al., 2012).

Chemical Reactions and Properties

Chemical modifications, such as the introduction of hydroxy groups or iodophenylation, significantly impact the chemical properties of the molecule. These reactions often involve the use of specific reagents like phenyliodine(III) bis(trifluoroacetate) and result in changes to the chemical behavior and potential biological activity of the compound (Itoh et al., 2002).

Applications De Recherche Scientifique

Antioxidant and Anticancer Activity

N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide derivatives exhibit notable antioxidant and anticancer activities. A study by Tumosienė et al. (2020) synthesized derivatives that showed antioxidant activity approximately 1.4 times higher than ascorbic acid. These compounds were tested against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives showing higher cytotoxicity against glioblastoma cells, highlighting their potential as therapeutic agents for cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antimicrobial Activity

Derivatives of this compound have been explored for their potential antibacterial and antifungal properties. Helal et al. (2013) synthesized novel derivatives that showed significant antimicrobial activity, comparable to standard agents like Ampicilline and Flucanazole, against a variety of bacterial and fungal strains. This suggests these compounds could be developed into new antimicrobial agents to combat resistant pathogens (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Analytical and Forensic Chemistry Applications

In forensic science, derivatives of this compound can be used as markers or analytical standards for identifying related compounds. Belal et al. (2008) discussed the GC-MS analysis of acylated derivatives, emphasizing their utility in distinguishing between regioisomers and aiding in the forensic analysis of substances related to controlled substances, demonstrating the compound's relevance in analytical methodologies (Belal, Awad, Deruiter, & Clark, 2008).

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of this compound derivatives is crucial for their development as therapeutic agents. Wu et al. (2006) investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, providing insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for predicting human pharmacokinetics and optimizing drug design (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c1-26-15-10-6-5-9-13(15)22-16(24)11-14(12-7-3-2-4-8-12)23-17(25)18(19,20)21/h2-10,14H,11H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRFQNSLRBRZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

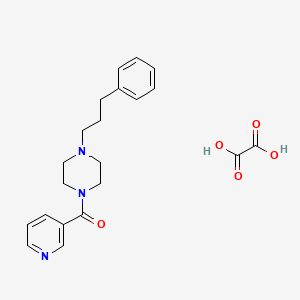

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

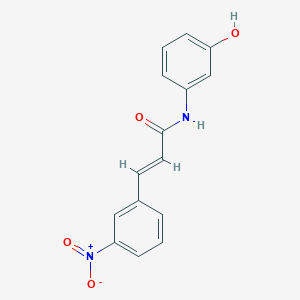

![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)